molecular formula C5H5FO2S B2577208 1-Ethynylcyclopropane-1-sulfonyl fluoride CAS No. 2137823-37-9

1-Ethynylcyclopropane-1-sulfonyl fluoride

Cat. No. B2577208
CAS RN: 2137823-37-9
M. Wt: 148.15
InChI Key: SMGJCHYHPQOUQN-UHFFFAOYSA-N
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Description

1-Ethynylcyclopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FO2S . It is used for pharmaceutical testing .


Synthesis Analysis

Sulfonyl fluorides, including 1-Ethynylcyclopropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . There are several strategies for the synthesis of sulfonyl fluorides using sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .


Molecular Structure Analysis

The molecular structure of 1-Ethynylcyclopropane-1-sulfonyl fluoride is represented by the formula C5H5FO2S .


Chemical Reactions Analysis

Sulfonyl fluorides, including 1-Ethynylcyclopropane-1-sulfonyl fluoride, have been widely used in various chemical reactions . For instance, sulfonyl fluoride containing probes react with the catalytic serine in protease enzymes . Sulfonyl fluorides can also be converted to aryl sulfonamides and sulfonic esters .

Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed innovative methods to synthesize sulfonyl fluorides due to their significant role in sulfur(VI) fluoride exchange-based "click chemistry". Laudadio et al. (2019) introduced an environmentally benign electrochemical approach for preparing sulfonyl fluorides from thiols or disulfides and potassium fluoride. This method offers a broad substrate scope and does not require additional oxidants or catalysts, highlighting its mildness and environmental friendliness (Laudadio et al., 2019).

SuFEx Click Chemistry

The SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry technique leverages sulfonyl fluorides for constructing robust chemical structures. Smedley et al. (2018) demonstrated the use of 1-Bromoethene-1-sulfonyl fluoride (BESF) in SuFEx chemistry, enabling the synthesis of novel sulfonate connections and expanding the utility of sulfonyl fluorides in synthesizing complex molecules (Smedley et al., 2018).

Lithium Battery Applications

Toulgoat et al. (2007) reported on the efficient preparation of polyfluoroalkanesulfonyl fluorides, which can be transformed into lithium sulfonates. These lithium sulfonates have potential applications as electrolytes in lithium batteries, indicating the importance of sulfonyl fluorides in energy storage technologies (Toulgoat et al., 2007).

Drug Discovery and Chemical Biology

The synthesis of sulfonyl fluorides is crucial for their use as reactive probes in chemical biology and molecular pharmacology. Xu et al. (2019) introduced a visible-light-mediated decarboxylative fluorosulfonylethylation for synthesizing aliphatic sulfonyl fluorides. This method is noteworthy for its applicability to a wide range of carboxylic acids, including those found in natural products and drugs, showcasing the versatility of sulfonyl fluorides in drug development and modification (Xu et al., 2019).

Safety and Hazards

The safety data sheet for 1-Ethynylcyclopropane-1-sulfonyl fluoride indicates that it is a highly flammable liquid and vapor. It causes skin irritation and serious eye damage .

Future Directions

Sulfonyl fluorides, including 1-Ethynylcyclopropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The future directions of research in this field include the development of new synthetic strategies and the exploration of novel applications of sulfonyl fluorides .

properties

IUPAC Name

1-ethynylcyclopropane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO2S/c1-2-5(3-4-5)9(6,7)8/h1H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGJCHYHPQOUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylcyclopropane-1-sulfonyl fluoride

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